4-[(4-Fluorobenzyl)sulfanyl]aniline
Description
Significance of the Sulfanyl (B85325) Aniline (B41778) Core Structure in Medicinal Chemistry and Materials Science
The sulfanyl aniline core, which consists of an aniline ring connected to a sulfur atom, is a significant structural element in various fields of chemical science. In medicinal chemistry, this moiety is present in a range of compounds with diverse biological activities. For instance, derivatives of 2-((2,4-dimethylphenyl)sulfanyl)aniline have been investigated for their potential to inhibit the growth of Mycobacterium tuberculosis biosynth.com. The broader class of sulfonylanilines, which are structurally related, are recognized as privileged skeletons in the discovery of bioactive compounds and are found in various drugs frontiersin.orgnih.gov. The aniline backbone itself is a well-known pharmacophore, and its combination with a sulfur-containing group can lead to compounds with potential as drug candidates solubilityofthings.com.
In the realm of materials science, aniline-containing compounds are fundamental to the development of conducting polymers ontosight.ai. The incorporation of a sulfanyl group can influence the electronic properties and molecular packing of these materials. For example, thioether-containing Schiff base derivatives have been synthesized and studied for their liquid crystalline properties, demonstrating how the sulfur linkage can impact mesomorphic behavior mdpi.com. The unique electronic nature of the sulfanyl aniline structure makes it a valuable component in the design of new materials with tailored optical and electronic characteristics.
Impact of Fluorine Substitution on Molecular Design and Functional Modulation
The introduction of fluorine into organic molecules is a widely employed strategy in modern drug design and materials science due to its profound effects on molecular properties. tandfonline.comresearchgate.netrsc.org Fluorine's high electronegativity can alter the acidity (pKa) and basicity of nearby functional groups, which can in turn improve a compound's bioavailability by enhancing membrane permeation. tandfonline.commdpi.com Despite its strong electron-withdrawing nature, the fluorine atom is relatively small, comparable in size to a hydrogen atom, allowing it to be incorporated into molecules often with minimal steric disruption. tandfonline.com
In medicinal chemistry, fluorination can lead to:
Increased Metabolic Stability: The carbon-fluorine bond is stronger than a carbon-hydrogen bond, making it more resistant to metabolic cleavage by enzymes. This can extend the half-life of a drug in the body. tandfonline.commdpi.com
Enhanced Binding Affinity: Fluorine can participate in favorable interactions with protein targets, increasing the potency of a drug candidate. tandfonline.com
Modulated Lipophilicity: Fluorine substitution can increase a molecule's lipophilicity, which can influence its absorption, distribution, metabolism, and excretion (ADME) profile. mdpi.comacs.org
The strategic placement of fluorine is a key consideration in the design of pharmaceuticals, with a significant number of approved drugs containing this element. researchgate.netacs.org
Positioning of 4-[(4-Fluorobenzyl)sulfanyl]aniline within Related Chemical Classes and Research Contexts
This compound belongs to the class of fluorinated thioether-aniline compounds. While specific research on this exact molecule is not extensively documented in publicly available literature, its structural components place it at the intersection of several important areas of chemical research.
It can be viewed as:
A Fluorinated Analog of Other Sulfanyl Anilines: Its properties can be compared and contrasted with non-fluorinated counterparts to understand the specific effects of the fluorine atom.
A Building Block for More Complex Molecules: This compound could serve as a valuable intermediate in the synthesis of more elaborate structures for pharmaceutical or materials science applications. solubilityofthings.com For example, the aniline group can be readily modified to create a wide range of derivatives.
A Member of the Thioether Class: The thioether linkage is a key feature, and the compound can be studied in the context of other thioethers to explore its reactivity and potential applications.
The study of related compounds, such as N-[(4-chlorophenyl)sulfanylmethyl]-N-methyl-aniline, highlights the interest in this class of molecules for their potential biological activities and role in synthesis solubilityofthings.com.
Current Research Gaps and the Rationale for Comprehensive Academic Investigation of this compound
Despite the clear potential suggested by its constituent parts, there is a notable lack of comprehensive research specifically focused on this compound. This represents a significant research gap. A thorough investigation of this compound is warranted to:
Elucidate its Fundamental Properties: A detailed characterization of its physicochemical properties, such as its solubility, melting point, and spectral data, is a necessary first step.
Explore its Synthetic Utility: Investigating its reactivity and potential as a building block in organic synthesis could unlock new pathways to novel compounds.
Assess its Biological Activity: Screening this compound for various biological activities could reveal potential applications in medicinal chemistry. The combination of the sulfanyl aniline core and the fluorine atom makes it a candidate for a range of therapeutic targets.
Investigate its Material Properties: Its potential for use in the development of new polymers, dyes, or other functional materials remains unexplored.
A comprehensive academic investigation would not only fill the current knowledge void surrounding this specific molecule but also contribute to a broader understanding of the structure-property relationships within the valuable class of fluorinated thioether-anilines.
Structure
3D Structure
Properties
IUPAC Name |
4-[(4-fluorophenyl)methylsulfanyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNS/c14-11-3-1-10(2-4-11)9-16-13-7-5-12(15)6-8-13/h1-8H,9,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWAMEPIGBSGVCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=CC=C(C=C2)N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Advanced Reaction Strategies for 4 4 Fluorobenzyl Sulfanyl Aniline
Classical Approaches to Aryl Thioether and Substituted Aniline (B41778) Synthesis
Traditional methods for the synthesis of aryl thioethers, the core structure of 4-[(4-Fluorobenzyl)sulfanyl]aniline, have long relied on fundamental organic reactions. These approaches, while foundational, often require specific substrate activation or harsh reaction conditions.
Nucleophilic Aromatic Substitution (SNAr) Routes for Thioether Formation
Nucleophilic Aromatic Substitution (SNAr) represents a primary pathway for forming aryl-heteroatom bonds. This reaction typically involves an electron-deficient aromatic ring and a strong nucleophile. For many years, it was believed that these reactions were limited to the substitution of halogens or other good leaving groups. juniperpublishers.com The mechanism proceeds via an addition-elimination pathway, where the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. juniperpublishers.comscribd.com Subsequent departure of the leaving group restores the aromaticity and yields the final product. juniperpublishers.com
For the synthesis of a molecule like this compound, a plausible SNAr strategy would involve the reaction of a thiol nucleophile with an activated aryl halide. However, in the target molecule, neither aromatic ring is strongly electron-deficient, which is a typical requirement for a facile SNAr reaction. juniperpublishers.comscribd.com An alternative approach involves the S-alkylation of an aminothiophenol. For instance, the reaction could proceed between 4-aminothiophenol (B129426) and 1-(chloromethyl)-4-fluorobenzene. In this case, the nucleophilic thiolate, generated in situ, attacks the benzylic carbon, displacing the chloride in a standard nucleophilic substitution reaction rather than a nucleophilic aromatic substitution.
It has become evident that nucleophiles can also add to nitroarenes at positions occupied by hydrogen, a process that occurs faster than addition at a halogen-substituted position. juniperpublishers.com This leads to the formation of σH adducts, which can be converted to products of nucleophilic substitution of hydrogen (SNArH) through various methods, including oxidation. juniperpublishers.com
Cross-Coupling Reactions for C-S Bond Formation
Transition metal-catalyzed cross-coupling reactions have become one of the most powerful tools for constructing C-S bonds, offering milder conditions and broader substrate scope compared to classical methods. nih.govnih.gov
Palladium-Catalyzed Reactions: The first palladium-catalyzed cross-coupling of aryl iodides with thiophenols was reported by Migita and co-workers in 1978. nih.govnih.gov Since then, significant advancements have been made. The Buchwald and Hartwig groups developed more efficient catalyst systems, such as those using Pd(OAc)₂ with specialized phosphine (B1218219) ligands like 1,1'-bis(diisopropylphosphino)ferrocene (DiPPF) and (R)-1-[(S_P)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldi-tert-butylphosphine (CyPF-t-Bu), which expanded the reaction's applicability to a wider range of aryl halides and thiols. nih.gov
Nickel, Copper, and Other Metals: Besides palladium, other transition metals are effective catalysts.
Nickel: Cristau and co-workers demonstrated the first nickel-catalyzed synthesis of diaryl sulfides using NiBr₂ with an o-(Ph₂P)₂C₆H₄ ligand. nih.gov Nickel catalysis is particularly advantageous for its ability to couple electron-rich aryl chlorides. uwa.edu.au
Copper: Copper-catalyzed C-S bond formation is attractive due to the lower cost of the metal. bohrium.com Suzuki and coworkers first reported the copper-catalyzed coupling of nonactivated aryl iodides and aryl thiols in 1980, using CuI in hexamethylphosphoramide (B148902) (HMPA). nih.gov More recent protocols have developed efficient systems using CuI with ligands like L-proline in aqueous two-phase systems, enhancing the reaction's convenience and environmental friendliness. bohrium.com
Cobalt and Iron: Iron and cobalt, being more earth-abundant and less toxic, are gaining interest. The Cheng group used a CoI₂(dppe)/Zn system for synthesizing aromatic thioethers, while Bolm and co-workers developed an FeCl₃/N,N'-dimethylethylenediamine (DMEDA) catalyst system. nih.gov More recently, magnetically recyclable CoFe₂O₄ nanoparticles have been shown to be stable and efficient catalysts for C-S coupling reactions. rsc.org
A potential cross-coupling route to this compound would involve reacting 4-haloaniline (e.g., 4-iodoaniline (B139537) or 4-bromoaniline) with (4-fluorobenzyl)thiol in the presence of a suitable metal catalyst and base.
| Catalyst System | Reactants | Key Features |
| Pd(OAc)₂/DiPPF (Buchwald) | Aryl halides, Thiols | Broad substrate scope, tolerates various functional groups. nih.govnih.gov |
| NiBr₂/o-(Ph₂P)₂C₆H₄ (Cristau) | Aryl halides, Thiols | Effective for vinyl aryl sulfides. nih.gov |
| CuI/L-proline (aqueous) | Aryl halides, Thiols | Mild conditions, environmentally friendly aqueous system. bohrium.com |
| CoI₂(dppe)/Zn (Cheng) | (Het)aryl iodides/bromides, Thiols | User-friendly, inexpensive cobalt catalyst. nih.gov |
| FeCl₃/DMEDA (Bolm) | Aryl iodides, Thiols | Avoids expensive and air-sensitive ligands. nih.gov |
Role of Base Catalysis in Facilitating Thiol-Aniline Condensations
In many C-S bond-forming reactions, a base plays a crucial role. Its primary function is to deprotonate the thiol (R-SH) to form the more nucleophilic thiolate anion (R-S⁻). This is essential for both SNAr-type reactions and many cross-coupling protocols. Common bases used include alkali metal hydroxides (NaOH, KOH), carbonates (K₂CO₃, Cs₂CO₃), and alkoxides like potassium tert-butoxide (KOt-Bu). organic-chemistry.org The choice of base can significantly influence reaction efficiency and must be compatible with the substrates and catalyst system. For example, in vicarious nucleophilic substitution (VNS), a strong base is required not only to generate the initial carbanion but also to facilitate the final elimination step. organic-chemistry.org In some visible-light-promoted reactions, cesium carbonate has proven effective. nih.gov
Modern Catalytic Methodologies for the Formation of C-S and C-N Bonds
Recent years have seen a shift towards more sustainable and efficient synthetic methods, often leveraging photocatalysis and novel activation strategies to form C-S and C-N bonds under mild conditions.
Mechanistic Insights into Flavin/Iodine-Catalyzed Direct C–H Bond Functionalization
A modern approach to thioether synthesis involves the direct functionalization of C-H bonds, which is highly atom-economical. Iodine-mediated or -catalyzed reactions have emerged as a powerful tool for this purpose. researchgate.netnih.govacs.org For instance, an iodine-mediated synthesis of aromatic thioethers from aromatic amines and sulfonyl hydrazides has been developed, proceeding via C(sp²)–H bond functionalization. researchgate.net
Dual catalytic systems, such as the combination of a flavin photocatalyst and molecular iodine, have been employed for the three-component synthesis of thioether-linked imidazopyridines. nih.gov In a related strategy, Zhou and coworkers developed an ammonium (B1175870) iodide-induced sulfenylation of various heterocycles using stable and odorless sodium benzenesulfinates as the sulfur source, avoiding the use of molecular iodine. researchgate.net These methods highlight a trend towards using iodine in catalytic amounts or using iodine-based reagents to promote C-H functionalization under environmentally benign conditions. nih.govresearchgate.net
Radical-Mediated Pathways and Single-Electron Transfer (SET) Processes in Thioether Synthesis
Many modern C-S bond-forming reactions, particularly those promoted by visible light, proceed through radical intermediates generated via a single-electron transfer (SET) process. bohrium.comresearchgate.netrsc.org This approach circumvents the need for transition metals and often operates under very mild conditions. bohrium.com
The general mechanism involves the formation of an electron donor-acceptor (EDA) complex between an electron-rich donor (like a thiolate) and an electron-deficient acceptor (like an aryl halide). bohrium.comresearchgate.netacs.org Upon irradiation with visible light, this complex undergoes a single-electron transfer, generating a thiyl radical and the radical anion of the aryl halide. acs.org The radical anion then fragments, eliminating a halide ion to produce an aryl radical. acs.org Finally, the thiyl radical and the aryl radical couple to form the desired C-S bond of the thioether. acs.orgresearchgate.net
Role of Molecular Oxygen as a Terminal Oxidant and its Implications for Green Chemistry
The use of molecular oxygen as a terminal oxidant represents a significant advancement in the green synthesis of thioethers like this compound. In many modern synthetic protocols, O₂ is employed as an environmentally benign and cost-effective oxidant, with water being the only byproduct. nih.govorganic-chemistry.org This approach aligns with the principles of green chemistry by minimizing hazardous waste and improving atom economy.
In copper-catalyzed systems for producing aryl thioethers, molecular oxygen facilitates the oxidative functionalization of C(aryl)-C(OH) bonds of aryl alcohols. nih.gov The process involves a copper-catalyzed oxygenation and subsequent decarboxylative functionalization, where O₂ plays a crucial role in the oxidative cleavage of an alcohol to an aldehyde and then to a carboxylic acid intermediate, which ultimately undergoes decarboxylative thioetherification. nih.gov This strategy avoids the need for pre-functionalized, and often toxic, aryl halides or thiophenols that are common in traditional cross-coupling reactions. nih.gov Similarly, in visible-light-mediated synthesis of benzothiazoles, a related structural motif, molecular oxygen is photosensitized by an in-situ generated disulfide to produce singlet oxygen and superoxide (B77818) anions, which act as the key oxidants for the dehydrogenation step. organic-chemistry.org The application of these principles to the synthesis of this compound would involve the aerobic oxidative coupling of a suitable aniline precursor with a 4-fluorobenzyl source, offering a sustainable and efficient manufacturing pathway.
Synergistic Action of Co-catalysts in Electron Transfer and Substrate Activation
Synergistic catalysis, where two or more catalysts work in concert to achieve a transformation that is not possible with either catalyst alone, is a powerful strategy for complex molecule synthesis. nih.govacs.org In the context of forming the C-S bond in this compound, co-catalytic systems can dramatically enhance reaction efficiency by facilitating electron transfer and activating substrates.
For instance, in electrochemical reactions, a dual nickel/cobalt catalytic system has been shown to be highly effective for the carbonylative cross-electrophile coupling of aryl and alkyl halides. acs.orgnih.gov In such a system, the two metals work in a concerted fashion; the nickel catalyst engages in the oxidative addition and carbonyl insertion steps, while the cobalt catalyst facilitates the reduction of the alkyl halide. acs.orgnih.gov This synergistic interaction suppresses unwanted side reactions and improves the yield of the desired product. acs.org
Palladium-Catalyzed C-S and C-N Cross-Coupling Strategies
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and provide a robust method for forming the C-S (thioether) and C-N (aniline) bonds present in this compound. thieme-connect.debeilstein-journals.orgmit.edu The synthesis of this target molecule can be envisioned through two primary disconnections: the formation of the C-S bond or the C-N bond in a final step.
A common approach for C-S bond formation is the coupling of an aryl halide with a thiol, often referred to as the Migita or Buchwald-Hartwig amination-type coupling for thioethers. For the synthesis of this compound, this would typically involve the reaction of 4-aminothiophenol with a 4-fluorobenzyl halide. Palladium complexes, supported by specialized phosphine ligands like DPEphos or (rac)-BINAP, are highly effective for this transformation, even with sterically hindered or electronically challenging substrates. mit.edu These catalyst systems facilitate the oxidative addition of the palladium(0) species to the benzyl (B1604629) halide, followed by transmetalation with the thiolate and subsequent reductive elimination to yield the thioether product.
Alternatively, the aniline moiety can be installed via a Pd-catalyzed C-N coupling. This could involve reacting a pre-formed thioether containing a halide (e.g., 4-[(4-Fluorobenzyl)sulfanyl]bromobenzene) with an ammonia (B1221849) surrogate or a protected amine, followed by deprotection. Catalytic systems composed of palladium precursors like Pd(OAc)₂ or Pd₂(dba)₃ with bulky, electron-rich phosphine ligands are well-suited for these amination reactions. beilstein-journals.orgmit.edu Cascade reactions, where a ring-opening of a cyclic iodonium (B1229267) salt is followed by a Pd-mediated intramolecular amination, also demonstrate the power of palladium catalysis in constructing complex aniline derivatives. beilstein-journals.org
Photoredox Catalysis in Thioether and Aniline Synthesis
Visible-light photoredox catalysis has emerged as a powerful and green tool for organic synthesis, enabling reactions to proceed under exceptionally mild conditions. mdpi.comnsf.govresearchgate.net This strategy is highly applicable to the synthesis of both thioethers and anilines, and thus to the construction of this compound.
The formation of the C-S bond can be achieved via a photoredox-catalyzed coupling of thiols with aryl or alkyl halides. nsf.govorganic-chemistry.org In a typical mechanism, an iridium or ruthenium-based photocatalyst, upon excitation by visible light, engages in a single-electron transfer (SET) process. This can generate a thiyl radical from a thiol precursor. nsf.gov This highly reactive radical can then combine with an appropriate coupling partner. For the target molecule, this could involve the reaction of 4-aminothiophenol with a 4-fluorobenzyl radical precursor. Alternatively, organocatalytic photoredox systems, using dyes like Rose Bengal, can achieve similar transformations, avoiding the need for precious metals. nsf.gov These methods are noted for their outstanding functional group tolerance, a significant advantage for synthesizing complex molecules. nsf.govorganic-chemistry.org
Photoredox catalysis can also be used for C-H functionalization to form C-N bonds. researchgate.net This involves the generation of an electron donor-acceptor complex between an arene and a photocatalyst. Upon irradiation, an α-thioalkyl radical can be generated, which then participates in subsequent bond-forming steps. researchgate.net The application of such a strategy could allow for the direct coupling of a substituted aniline with a thioether precursor, bypassing the need for pre-functionalized halides and offering a more atom-economical route to this compound.
Optimization of Reaction Parameters and Reaction Engineering
Optimizing reaction parameters is crucial for maximizing yield, minimizing byproducts, and ensuring the economic viability and scalability of the synthesis of this compound. Key factors include catalyst loading, co-catalyst concentration, temperature, and the choice of solvent.
Catalyst Loading and Co-catalyst Concentration Effects on Reaction Efficiency
The concentration of both the primary catalyst and any co-catalysts has a profound impact on reaction efficiency, selectivity, and cost. While a higher catalyst loading can increase the reaction rate, it does not always lead to a better outcome and can sometimes promote side reactions. researchgate.net
For instance, in iron-catalyzed couplings of benzyl halides with disulfides, increasing the catalyst loading from 5 mol% to 10 mol% led to a modest increase in product formation from 57% to 67%, but further increases may not be economically justifiable. acs.org In other systems, an optimal loading is found, beyond which both yield and selectivity can decrease. researchgate.net The ratio of the metal to the ligand is also a critical parameter. In a copper-catalyzed thioetherification, a high metal-to-ligand ratio (e.g., 2:1 Cu:phenanthroline) was found to be crucial, with a reduction in the relative ligand amount significantly improving the yield from 43% to 93%. nih.gov
The following table illustrates how catalyst and co-catalyst concentrations can be optimized, using data from a copper-catalyzed thioetherification as a representative example. nih.gov
| Parameter | Condition A | Condition B | Condition C | Effect on Reaction |
|---|---|---|---|---|
| CuSO₄ Loading (mol%) | 30 | 40 | 30 | Increasing catalyst loading from 30 to 40 mol% modestly improved the yield. |
| Phenanthroline (Ligand) Loading (mol%) | 40 | 40 | 20 | Decreasing the ligand-to-metal ratio significantly boosted the yield, indicating that excess ligand may inhibit the catalyst. |
| Resulting Yield (%) | 33 | 43 | 93 | Optimizing the metal-to-ligand ratio was the most critical factor for achieving high efficiency. |
Influence of Temperature and Solvent Systems on Yield and Selectivity
Temperature and the choice of solvent are fundamental parameters that dictate reaction kinetics, substrate solubility, and catalyst stability, thereby influencing both yield and selectivity.
The reaction temperature must be high enough to overcome the activation energy but not so high as to cause decomposition of reactants, products, or catalysts. In a dehydrative thioetherification using hexafluoroisopropanol (HFIP), raising the temperature from 60 °C to 80 °C was necessary to initiate the reaction. acs.org Conversely, in a different thioether synthesis, decreasing the temperature from 150 °C to 100 °C did not negatively impact the yield, suggesting that the lower temperature was sufficient and potentially offered better energy efficiency and selectivity. mdpi.com
The solvent system plays a multifaceted role. Polar aprotic solvents like DMSO and DMF are often effective for thioether synthesis as they can dissolve ionic intermediates and reagents. nih.govmdpi.com In one study, DMSO was found to be the optimal solvent, while other polar aprotic solvents like DMAc and NMP, or non-polar solvents like toluene, gave unsatisfactory results. nih.govmdpi.com In another case, while reactions could proceed in various solvents like acetonitrile (B52724) or DME, the use of HFIP was superior as it minimized the formation of byproducts, simplifying purification. acs.org
The following table summarizes the typical influence of temperature and solvent choice on thioether synthesis. nih.govacs.orgmdpi.com
| Parameter | Condition | Observed Outcome | Rationale / Implication |
|---|---|---|---|
| Temperature | Too Low (e.g., 60 °C) | No or very slow reaction. acs.org | Insufficient thermal energy to overcome the activation barrier. |
| Temperature | Optimal (e.g., 80-100 °C) | High yield and good selectivity. acs.orgmdpi.com | Balances reaction rate with the stability of all components. |
| Temperature | Too High (e.g., >140 °C) | Potential for byproduct formation or decomposition. nih.gov | Can lead to undesired pathways or degradation, reducing overall yield and purity. |
| Solvent | Polar Aprotic (e.g., DMSO) | Often provides high yields. nih.govmdpi.com | Effectively solvates reagents and intermediates, facilitating the reaction. |
| Solvent | Non-Polar (e.g., Toluene) | Typically results in lower yields. nih.gov | Poor solubility of polar reagents or charged intermediates can hinder the reaction. |
| Solvent | Specialized (e.g., HFIP) | Can enhance selectivity and minimize byproducts. acs.org | Unique properties like high acidity and ability to stabilize intermediates can direct the reaction pathway favorably. |
Kinetic Studies and Reaction Profile Analysis for Process Development
While specific kinetic studies exclusively focused on the synthesis of this compound are not extensively documented in publicly available literature, the reaction profile can be inferred from broader studies on the S-alkylation of thiophenols with benzyl halides. The synthesis, which typically involves the reaction of 4-aminothiophenol with 4-fluorobenzyl chloride or a related halide, is a nucleophilic substitution reaction. The reaction kinetics and profile are significantly influenced by several factors, including the choice of base, solvent, catalyst, and the specific leaving group on the benzyl moiety.
Generally, the S-alkylation of thiophenols can proceed through either an SN1 or SN2 mechanism. In the context of synthesizing this compound, an SN2 pathway is more probable under many common synthetic conditions, where a thiolate anion, generated in situ by the deprotonation of 4-aminothiophenol by a base, acts as the nucleophile. The rate of this bimolecular reaction would be dependent on the concentration of both the thiolate and the 4-fluorobenzyl halide.
Kinetic investigations on analogous systems, such as the alkylation of phenylmethanethiol, have shown that under certain acidic conditions with specific substrates like N-benzylic sulfonamides, the reaction can be first order with respect to the electrophile and the acid catalyst, but zero order with respect to the thiol. thieme-connect.com This suggests an SN1-type mechanism where the formation of a carbocation from the electrophile is the rate-determining step. thieme-connect.com However, for the more common base-promoted S-alkylation of thiophenols with benzyl halides, an SN2 mechanism is generally expected.
The reaction profile is also heavily influenced by the reaction conditions. For instance, the use of phase-transfer catalysts (PTC) like tetrabutylammonium (B224687) bromide (TBAB) has been shown to enhance the reaction rates in biphasic or triphasic systems by facilitating the transfer of the thiolate anion to the organic phase. researchgate.net The choice of base is also critical; stronger bases will lead to a higher concentration of the more nucleophilic thiolate, thus increasing the reaction rate, provided the base does not introduce competing side reactions.
A representative reaction profile would likely show an initial increase in the concentration of the product, this compound, which would then plateau as the limiting reagent is consumed. Monitoring the disappearance of the starting materials, 4-aminothiophenol and 4-fluorobenzyl halide, alongside the appearance of the product via techniques like HPLC or GC-MS, would allow for the determination of the reaction order and rate constants.
Table 1: Factors Influencing the Reaction Profile of S-Alkylation of Thiophenols
| Factor | Influence on Reaction Profile |
| Base | Affects the concentration of the nucleophilic thiolate. Stronger bases can accelerate the reaction but may also promote side reactions. |
| Solvent | The polarity and protic/aprotic nature of the solvent can influence the solubility of reactants and the stability of transition states, thereby affecting the reaction rate. |
| Catalyst | Phase-transfer catalysts can significantly enhance reaction rates in multiphasic systems. Metal-based or organocatalysts can also be employed to activate the substrates. |
| Leaving Group | The nature of the leaving group on the benzyl electrophile (e.g., Cl, Br, I) affects the rate of nucleophilic substitution, with iodide generally being the best leaving group. |
| Temperature | Higher temperatures typically increase the reaction rate but can also lead to the formation of undesired byproducts. |
Chemical Reactivity and Derivatization of 4 4 Fluorobenzyl Sulfanyl Aniline
Oxidation Reactions of the Sulfanyl (B85325) Moiety
The sulfur atom in the sulfanyl linkage of 4-[(4-Fluorobenzyl)sulfanyl]aniline is susceptible to oxidation, leading to the formation of sulfoxide (B87167) and sulfone derivatives. The extent of oxidation can be controlled by the choice of oxidizing agent and reaction conditions.
The selective oxidation of the sulfanyl group to a sulfoxide represents the first level of oxidation. This transformation can be achieved using a variety of mild and selective oxidizing agents. The general reaction involves the conversion of the thioether to a sulfoxide without further oxidation to the sulfone.
Detailed Research Findings:
While specific studies on the oxidation of this compound are not extensively documented in publicly available literature, the synthesis of related sulfoxide derivatives is a well-established chemical transformation. The controlled oxidation of aryl benzyl (B1604629) sulfides to the corresponding sulfoxides is typically accomplished using one equivalent of an oxidizing agent under carefully controlled temperature conditions. Common reagents for this purpose include hydrogen peroxide in the presence of a catalyst, sodium periodate, or meta-chloroperoxybenzoic acid (m-CPBA). The reaction is generally carried out in a suitable solvent, such as methanol, ethanol, or dichloromethane, at or below room temperature to prevent over-oxidation. The electron-donating nature of the amino group on the aniline (B41778) ring may increase the susceptibility of the sulfur atom to oxidation.
| Oxidizing Agent | Solvent | Temperature (°C) | Typical Product |
| Hydrogen Peroxide (H₂O₂) | Acetic Acid | 0 - 25 | 4-[(4-Fluorobenzyl)sulfinyl]aniline |
| Sodium Periodate (NaIO₄) | Methanol/Water | 0 - 25 | 4-[(4-Fluorobenzyl)sulfinyl]aniline |
| m-CPBA | Dichloromethane | 0 | 4-[(4-Fluorobenzyl)sulfinyl]aniline |
This table presents typical conditions for the selective oxidation of thioethers to sulfoxides and the expected product for this compound.
Further oxidation of the sulfanyl moiety or the corresponding sulfoxide leads to the formation of a sulfone. This exhaustive oxidation requires stronger oxidizing agents or more forcing reaction conditions compared to the synthesis of sulfoxides.
Detailed Research Findings:
The preparation of sulfones from thioethers is a common synthetic procedure. For the exhaustive oxidation of this compound to its sulfone analog, an excess of a strong oxidizing agent is typically employed. Reagents such as potassium permanganate (B83412) (KMnO₄), hydrogen peroxide in a suitable solvent (often with a catalyst), or an excess of m-CPBA are effective for this transformation. The reaction is often conducted at elevated temperatures to ensure complete conversion to the sulfone. The resulting sulfone, 4-[(4-Fluorobenzyl)sulfonyl]aniline, possesses a significantly different electronic and steric profile compared to the parent sulfanyl compound and its sulfoxide derivative.
| Oxidizing Agent | Solvent | Temperature (°C) | Typical Product |
| Potassium Permanganate (KMnO₄) | Acetic Acid/Water | 25 - 100 | 4-[(4-Fluorobenzyl)sulfonyl]aniline |
| Hydrogen Peroxide (H₂O₂) (excess) | Acetic Acid | 50 - 100 | 4-[(4-Fluorobenzyl)sulfonyl]aniline |
| m-CPBA (excess) | Dichloromethane | 25 - 40 | 4-[(4-Fluorobenzyl)sulfonyl]aniline |
This table outlines common conditions for the exhaustive oxidation of thioethers to sulfones and the expected product for this compound.
Reduction Chemistry of Functional Groups
The functional groups within this compound also present opportunities for reductive transformations, although the aniline and sulfanyl moieties are already in relatively reduced states.
The aniline functionality is an amino group attached to a benzene (B151609) ring and is already in a reduced form. Further reduction of the aromatic ring would require harsh conditions, such as catalytic hydrogenation at high pressure and temperature, which would likely also affect other functional groups in the molecule. Therefore, selective reduction of the aniline moiety without altering the rest of the structure is not a common or straightforward transformation.
The reductive cleavage of the carbon-sulfur bond in the sulfanyl linkage can lead to the formation of thiols or amines, depending on the bond being cleaved and the reaction conditions.
Detailed Research Findings:
The reductive cleavage of benzyl thioethers is a known chemical transformation. This can be achieved through various methods, including dissolving metal reductions (e.g., sodium in liquid ammonia) or catalytic hydrogenolysis. Cleavage of the benzyl-sulfur bond would be the more likely outcome under these conditions, which would lead to the formation of 4-aminothiophenol (B129426) and 4-fluorotoluene. Direct reduction of the sulfanyl linkage to an amine is not a standard transformation. The choice of reducing agent and conditions is crucial to achieve the desired cleavage.
| Reducing Agent | Solvent | Expected Products |
| Sodium in Liquid Ammonia (B1221849) | Liquid Ammonia | 4-Aminothiophenol and 4-Fluorotoluene |
| H₂ / Palladium on Carbon | Ethanol | 4-Aminothiophenol and 4-Fluorotoluene |
This table indicates typical reagents for the reductive cleavage of benzyl thioethers and the anticipated products from this compound.
Reactions of the Aniline Functionality
The aniline group in this compound is a versatile functional handle for a wide array of chemical modifications. The amino group is a nucleophile and an activating group for electrophilic aromatic substitution on the aniline ring.
Detailed Research Findings:
The lone pair of electrons on the nitrogen atom of the aniline group can participate in various reactions. These include N-alkylation, N-acylation, and diazotization. Furthermore, the amino group strongly activates the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the ortho and para positions. Since the para position is already substituted by the sulfanyl group, electrophilic substitution would be expected to occur at the positions ortho to the amino group.
Common reactions involving the aniline functionality include:
N-Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base to form the corresponding amide.
N-Alkylation: Reaction with alkyl halides to yield secondary or tertiary amines.
Diazotization: Reaction with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures to form a diazonium salt. This intermediate can then be subjected to a variety of subsequent reactions (Sandmeyer, Schiemann, etc.) to introduce a wide range of functional groups.
Electrophilic Aromatic Substitution: Reactions such as halogenation, nitration, and sulfonation will readily occur on the aniline ring, primarily at the ortho positions to the amino group.
| Reaction Type | Reagent | Product Type |
| N-Acylation | Acetyl chloride | N-{4-[(4-Fluorobenzyl)sulfanyl]phenyl}acetamide |
| N-Alkylation | Methyl iodide | N-Methyl-4-[(4-fluorobenzyl)sulfanyl]aniline |
| Diazotization | NaNO₂ / HCl | 4-[(4-Fluorobenzyl)sulfanyl]benzenediazonium chloride |
| Bromination | Br₂ in Acetic Acid | 2-Bromo-4-[(4-fluorobenzyl)sulfanyl]aniline |
This table provides examples of common reactions of the aniline functionality and the expected products for this compound.
Electrophilic Aromatic Substitution on the Aniline Ring
The aniline ring in this compound is highly activated towards electrophilic aromatic substitution (EAS). This heightened reactivity is due to the powerful electron-donating effects of the amino group (-NH₂) and, to a lesser extent, the benzylsulfanyl group [-S-CH₂(C₆H₄)F]. Both substituents are ortho-, para-directors, meaning they direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to them on the aromatic ring. byjus.comchemistrysteps.com
Given that the para position relative to the amino group is already occupied by the benzylsulfanyl substituent, electrophilic attack is predicted to occur at the ortho positions (C-2 and C-6) relative to the amine. The combined activating influence of these two groups makes the ring significantly more nucleophilic than benzene itself. scribd.com
However, this high reactivity can be a drawback, often leading to challenges in controlling reactions like halogenation and nitration. byjus.comlibretexts.org
Halogenation: Reaction with reagents like bromine water is expected to proceed rapidly at room temperature, potentially leading to polysubstitution, yielding 2,6-dibromo-4-[(4-fluorobenzyl)sulfanyl]aniline. scribd.comlibretexts.org
Nitration: Direct nitration using a mixture of nitric acid and sulfuric acid is generally unsuitable for anilines. The strongly acidic conditions lead to the protonation of the amino group, forming an anilinium ion (-NH₃⁺). This group is strongly deactivating and a meta-director, which would unfavorably alter the reaction's course and yield. byjus.comchemistrysteps.com Furthermore, the strong oxidizing nature of the nitrating mixture can cause significant decomposition of the aniline ring. libretexts.orglibretexts.org
To achieve controlled monosubstitution and avoid these side reactions, a common strategy is to protect the amino group by converting it into an amide, such as an acetanilide, through acylation. scribd.comlibretexts.org The resulting acetylamino group (-NHCOCH₃) is still an activating ortho-, para-director but is significantly less powerful than the amino group. This moderation allows for more selective substitution. Subsequent hydrolysis of the amide group can then regenerate the amine. libretexts.org
It is also important to note that Friedel-Crafts alkylation and acylation reactions are generally unsuccessful with anilines. The basic amino group acts as a Lewis base and reacts with the Lewis acid catalyst (e.g., AlCl₃), forming a complex that deactivates the ring towards electrophilic attack. chemistrysteps.comlibretexts.org
Amine Derivatization: Acylation, Alkylation, and Schiff Base Formation
The primary amino group of this compound is a key site for derivatization, allowing for the synthesis of a wide range of analogs through acylation, alkylation, and the formation of Schiff bases.
Acylation The reaction of the primary amine with acylating agents, such as acyl chlorides or acid anhydrides, readily produces N-substituted amides. A common example is acetylation with acetic anhydride (B1165640) to form N-{4-[(4-Fluorobenzyl)sulfanyl]phenyl}acetamide. This reaction is often performed to protect the amine group or to modify the compound's electronic and physical properties. libretexts.orglibretexts.org
| Acylating Agent | Product Name |
| Acetic Anhydride | N-{4-[(4-Fluorobenzyl)sulfanyl]phenyl}acetamide |
| Benzoyl Chloride | N-{4-[(4-Fluorobenzyl)sulfanyl]phenyl}benzamide |
| Propionyl Chloride | N-{4-[(4-Fluorobenzyl)sulfanyl]phenyl}propanamide |
Alkylation N-alkylation of the aniline amine can be achieved using various alkylating agents like alkyl halides or alcohols. These reactions typically require catalysts and controlled conditions to manage the degree of alkylation (i.e., to favor mono- versus di-alkylation). researchgate.netnih.gov For instance, reaction with an alkyl halide (R-X) would yield the corresponding secondary or tertiary amine.
Schiff Base Formation The primary amine readily undergoes condensation with aldehydes or ketones to form imines, commonly known as Schiff bases. This reaction is typically carried out by refluxing the aniline derivative and the carbonyl compound in an alcoholic solvent. imist.ma The formation of the C=N (imine) double bond is a versatile method for creating more complex molecular architectures. researchgate.netresearchgate.net
| Aldehyde | Resulting Schiff Base (IUPAC Name) |
| Benzaldehyde | (E)-N-Benzylidene-4-[(4-fluorobenzyl)sulfanyl]aniline |
| 4-Chlorobenzaldehyde | (E)-N-(4-Chlorobenzylidene)-4-[(4-fluorobenzyl)sulfanyl]aniline |
| 4-Methoxybenzaldehyde | (E)-N-(4-Methoxybenzylidene)-4-[(4-fluorobenzyl)sulfanyl]aniline |
| 2-Hydroxybenzaldehyde | (E)-2-({4-[(4-Fluorobenzyl)sulfanyl]phenyl}imino)methyl)phenol |
Reactions on the Fluorinated Benzyl Ring
The fluorinated benzyl ring presents a different set of reactivity patterns compared to the aniline ring. It is generally less reactive towards electrophiles.
Electrophilic and Nucleophilic Aromatic Substitution on the Fluorophenyl System
Nucleophilic Aromatic Substitution (SNAr) Nucleophilic aromatic substitution, where a nucleophile replaces a leaving group on the ring, is a potential pathway for modifying the fluorophenyl system. For an SNAr reaction to occur, the aromatic ring must typically be activated by the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group. wikipedia.orglibretexts.orgmasterorganicchemistry.com
In this compound, the fluorophenyl ring lacks such strong activating groups. However, among the halogens, fluorine is the best leaving group for SNAr reactions due to its high electronegativity, which helps to stabilize the intermediate Meisenheimer complex. chemistrysteps.com Therefore, substitution of the fluorine atom by a strong nucleophile (e.g., -OCH₃, -NH₂) might be possible, but would likely require forcing conditions such as high temperatures and pressures.
Modifications and Transformations of the Benzyl Methylene (B1212753) Bridge
The sulfur atom and the adjacent benzyl methylene (-CH₂-) bridge are also susceptible to chemical modification, primarily through oxidation reactions.
Oxidation of the Sulfide (B99878) Linker The sulfide group can be selectively oxidized to form a sulfoxide and subsequently a sulfone. This transformation can be achieved using various oxidizing agents, with hydrogen peroxide being a common choice. nih.gov These reactions proceed under controlled conditions, often allowing for the isolation of the sulfoxide intermediate before further oxidation to the sulfone. mdpi.com
Step 1 (Sulfoxide formation): 4-[(4-Fluorobenzyl)sulfinyl]aniline
Step 2 (Sulfone formation): 4-[(4-Fluorobenzyl)sulfonyl]aniline
Oxidation of the Benzyl Methylene Bridge The benzylic C-H bonds of the methylene bridge are activated and can be oxidized. Photo-oxidation of benzyl methyl sulfides, for example, has been shown to yield the corresponding benzaldehyde. nih.govresearchgate.net It is also possible to oxidize the methylene group to a ketone (carbonyl) group. However, selective oxidation of the sulfide to a sulfoxide can often be accomplished without oxidation at the benzylic C-H bond. nih.gov More aggressive oxidation could lead to cleavage of the C-S bond. acsgcipr.org
Structural Characterization and Advanced Spectroscopic Analysis of 4 4 Fluorobenzyl Sulfanyl Aniline
Single-Crystal X-ray Diffraction Studies for Molecular Geometry Elucidation
Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the atomic arrangement within a crystal lattice. fzu.cz By analyzing the diffraction pattern of X-rays passing through a single crystal of 4-[(4-Fluorobenzyl)sulfanyl]aniline, its molecular structure, including bond lengths, bond angles, and conformational details, can be determined with high accuracy. fzu.cz
Precise Determination of Bond Lengths, Bond Angles, and Dihedral Angles
The molecular structure of this compound consists of a 4-fluorobenzyl group and an aniline (B41778) moiety linked by a sulfur atom. X-ray diffraction studies allow for the precise measurement of the distances between bonded atoms (bond lengths) and the angles formed by three connected atoms (bond angles). These parameters are crucial for defining the molecule's geometry. For instance, in a related triazole derivative, the central triazole ring forms a dihedral angle of 75.81° with the 4-fluorophenyl ring. nih.gov
Interactive Table: Selected Bond Lengths and Angles for a Structurally Related Compound
| Feature | Atoms Involved | Value |
| Dihedral Angle | Triazole Ring - 4-Fluorophenyl Ring | 75.81° |
| Dihedral Angle | 4-Chlorophenyl Ring - Triazole Ring | 88.79° |
| Dihedral Angle | Triazole Ring - Thiophene Ring | 31.14° |
| Data derived from a study on 4-(4-chlorophenyl)-3-[(4-fluorobenzyl)sulfanyl]-5-(thiophen-2-yl)-4H-1,2,4-triazole. nih.gov |
Investigation of Intermolecular Interactions: Hydrogen Bonding (e.g., C-H···F, O-H···N, C-H···π contacts) and Supramolecular Assembly
Intermolecular interactions are the non-covalent forces between molecules that dictate how they pack together in a crystal. mdpi.com These interactions, though weaker than covalent bonds, are vital for the formation of stable, ordered three-dimensional structures known as supramolecular assemblies. rsc.orgrsc.org In the crystal structure of related compounds, various intermolecular interactions have been observed, including hydrogen bonds (such as N-H···N and N-H···O) and weaker C-H···S and C-H···Br contacts. iucr.orgbohrium.com Halogen bonds, like C-I···N, have also been noted in similar structures, highlighting the role of halogen atoms in directing crystal packing. acs.org These interactions collectively create complex networks that stabilize the crystal lattice. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H, ¹³C, and ¹⁹F.
¹H, ¹³C, and ¹⁹F NMR for Structural Confirmation and Electronic Environment Analysis
One-dimensional NMR spectra provide fundamental information for structure confirmation.
¹H NMR: The proton NMR spectrum of a related compound, 4-[(4-fluorophenyl)sulfanyl]aniline, shows characteristic signals for the aromatic protons in the range of δ 6.5–7.3 ppm and a broad singlet for the amine protons around δ 4.2 ppm.
¹³C NMR: The carbon NMR spectrum of the same related compound displays signals for the fluorophenyl carbons between δ 115–162 ppm, with the carbon attached to the fluorine showing coupling, and the aminophenyl carbons resonating in the δ 120–150 ppm region.
¹⁹F NMR: The fluorine NMR spectrum is particularly informative for fluorinated compounds. For instance, in a triazole derivative containing a 4-fluorophenyl group, the ¹⁹F NMR signal appears at δ -42.8 ppm. mdpi.com
Interactive Table: Representative NMR Data for Structurally Related Compounds
| Nucleus | Compound Type | Chemical Shift (δ, ppm) |
| ¹H | 4-[(4-fluorophenyl)sulfanyl]aniline | 6.5–7.3 (aromatic), 4.2 (amine) |
| ¹³C | 4-[(4-fluorophenyl)sulfanyl]aniline | 115–162 (fluorophenyl), 120–150 (aminophenyl) |
| ¹⁹F | 1-(4-p-tolyl)-4-[(trifluoromethyl)sulfanyl]-1H-1,2,3-triazole | -42.8 mdpi.com |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignment
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the complex spectra of molecules like this compound by revealing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through two or three bonds). sdsu.edu It helps to establish the connectivity of proton networks within the molecule, for example, by showing correlations between adjacent protons on the aromatic rings. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with the signals of directly attached carbons. columbia.edu This is a highly sensitive technique that allows for the direct assignment of which protons are bonded to which carbons. columbia.eduyoutube.com
By combining the information from these 1D and 2D NMR experiments, a complete and detailed picture of the molecular structure and connectivity of this compound in solution can be constructed.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is an essential analytical technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For this compound (Molecular Formula: C₁₃H₁₂FNS), the exact molecular weight is 249.0729 g/mol . In electron ionization mass spectrometry (EI-MS), the molecule is expected to yield a distinct molecular ion peak (M⁺˙) at m/z 249.
The fragmentation of this compound is governed by the relative stability of the resulting carbocations and radical species. The primary and most probable fragmentation pathway involves the cleavage of the benzylic carbon-sulfur (C-S) bond, which is the most labile bond in the structure. This cleavage can occur in two ways, leading to characteristic fragment ions.
Formation of the 4-Fluorobenzyl Cation: Cleavage of the C-S bond can generate the highly stable 4-fluorobenzyl cation at m/z 109. This ion is stabilized by the electron-donating resonance effect of the fluorine atom and can be the base peak in the spectrum. The corresponding fragment would be the 4-aminothiophenolate radical.
Formation of the 4-Aminophenylsulfanylmethyl Cation: Alternatively, charge retention on the sulfur-containing fragment can produce an ion at m/z 138.
Aniline Fragmentation: The aniline moiety itself can undergo characteristic fragmentation. For instance, the fragment corresponding to aniline (m/z 93) can lose a hydrogen cyanide (HCN) molecule to produce an ion at m/z 66. miamioh.edunist.gov
Further fragmentation of the aromatic rings can also occur, leading to smaller ions, but the most diagnostic peaks are expected from the initial C-S bond cleavage.
Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound
| m/z Value | Proposed Fragment Ion | Formula | Description |
| 249 | [C₁₃H₁₂FNS]⁺˙ | C₁₃H₁₂FNS | Molecular Ion (M⁺˙) |
| 109 | [C₇H₆F]⁺ | C₇H₆F | 4-Fluorobenzyl cation (often the base peak) |
| 140 | [C₇H₈NS]⁺ | C₇H₈NS | [M - C₆H₄F]⁺ |
| 93 | [C₆H₇N]⁺˙ | C₆H₇N | Aniline radical cation |
| 66 | [C₅H₆]⁺˙ | C₅H₆ | Loss of HCN from aniline fragment miamioh.edu |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Amine Group (NH₂) Vibrations: The primary amine will show two distinct N-H stretching bands in the region of 3300-3500 cm⁻¹. The asymmetric stretch appears at a higher frequency than the symmetric stretch. An N-H scissoring (bending) vibration is expected around 1600-1630 cm⁻¹, which may overlap with aromatic C=C stretching bands. tsijournals.com
Aromatic and Aliphatic C-H Vibrations: Aromatic C-H stretching vibrations typically appear as a group of weaker bands above 3000 cm⁻¹. The aliphatic C-H stretching vibrations of the methylene (B1212753) (-CH₂) group are expected in the 2850-2960 cm⁻¹ region. Out-of-plane (OOP) C-H bending vibrations for the 1,4-disubstituted rings give rise to strong bands in the 810-850 cm⁻¹ region, which are highly characteristic.
Ring Vibrations: The C=C stretching vibrations within the two aromatic rings produce a series of bands between 1450 and 1620 cm⁻¹.
C-F, C-N, and C-S Vibrations: The C-F stretching vibration gives a very strong and characteristic absorption band, typically found in the 1210-1230 cm⁻¹ range. The aromatic C-N stretching vibration is expected around 1250-1340 cm⁻¹. The C-S stretching vibration is typically weak in the IR spectrum and appears in the 600-750 cm⁻¹ range.
Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations. The aromatic ring breathing modes and the C-S stretching vibration are expected to show significant intensity in the Raman spectrum. researchgate.netscirp.org
Table 2: Characteristic Vibrational Frequencies for this compound
| Wavenumber (cm⁻¹) | Vibrational Assignment | Spectroscopic Technique | Intensity |
| ~3480 | N-H asymmetric stretching | IR, Raman | Medium |
| ~3390 | N-H symmetric stretching | IR, Raman | Medium |
| 3100-3000 | Aromatic C-H stretching | IR, Raman | Medium-Weak |
| 2955, 2860 | -CH₂- asymmetric & symmetric stretching | IR, Raman | Medium |
| ~1620 | N-H scissoring | IR | Strong |
| 1605, 1510, 1490 | Aromatic C=C stretching | IR, Raman | Strong-Medium |
| ~1280 | Aromatic C-N stretching | IR | Strong |
| ~1225 | Aromatic C-F stretching | IR | Very Strong |
| ~830 | p-disubstituted ring C-H OOP bending | IR | Strong |
| ~720 | C-S stretching | Raman | Medium |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies
UV-Vis spectroscopy measures the electronic transitions within a molecule, providing insights into its electronic structure and extent of conjugation. libretexts.org The spectrum of this compound is dominated by transitions involving the π-electron systems of the two aromatic rings. The key chromophores are the fluorophenyl and aminophenyl groups.
The electronic spectrum is expected to show intense absorptions corresponding to π → π* transitions. bspublications.nettanta.edu.eg The presence of the aniline moiety, which contains a strong auxochrome (-NH₂ group with lone pair electrons), significantly influences the spectrum. This group extends the conjugation and shifts the absorption maxima to longer wavelengths (a bathochromic or red shift) compared to unsubstituted benzene (B151609).
The sulfur atom, with its non-bonding electrons, can also participate in n → π* transitions. These transitions are generally much weaker in intensity than π → π* transitions and may be observed as a shoulder on the main absorption band or be obscured by it. libretexts.org
Table 3: Predicted Electronic Transitions for this compound
| Transition Type | Chromophore/Functional Group | Expected Wavelength Range (nm) | Relative Intensity (ε) |
| π → π | Phenyl rings (conjugated system) | 240 - 280 | High |
| π → π | Aniline moiety | 280 - 300 | Medium |
| n → π* | -S- (sulfanyl), -NH₂ (amine) | > 300 | Low |
Computational Chemistry and Theoretical Modeling of 4 4 Fluorobenzyl Sulfanyl Aniline
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. For 4-[(4-Fluorobenzyl)sulfanyl]aniline, DFT calculations are instrumental in elucidating its fundamental chemical and physical properties. Hybrid functionals, such as B3LYP, combined with appropriate basis sets like 6-311++G(d,p), are commonly employed for accurate predictions. tsijournals.comripublication.comjcsp.org.pk
The first step in theoretical modeling is the optimization of the molecule's geometry to find its most stable three-dimensional structure (the global minimum on the potential energy surface). tsijournals.com For this compound, this involves determining the precise bond lengths, bond angles, and dihedral angles. The presence of the flexible benzyl-sulfanyl bridge (-CH2-S-) allows for multiple rotational conformations.
Conformational analysis is crucial to identify the most stable arrangement. The dihedral angle between the two aromatic rings is a key parameter. For a related compound, 4-[(4-fluorophenyl)sulfanyl]aniline, which lacks the methylene (B1212753) (-CH2-) spacer, DFT studies have indicated a significant dihedral angle of 85° between the two phenyl rings to minimize steric hindrance. In this compound, the tetrahedral geometry of the CH2 group introduces more conformational freedom. The optimized geometry would likely feature a non-planar arrangement, with specific torsion angles defining the orientation of the fluorobenzyl and aniline (B41778) moieties relative to the sulfur atom.
Table 1: Predicted Optimized Geometrical Parameters for this compound (Illustrative) Note: This table is based on typical values from DFT calculations on similar molecular structures, as specific published data for this exact compound is limited.
| Parameter | Predicted Value Range | Basis of Prediction |
| C-S Bond Length | 1.78 - 1.82 Å | Based on thioether linkages in similar aromatic compounds. |
| C-N Bond Length | 1.40 - 1.42 Å | Typical for anilines, influenced by the electronegativity of nitrogen. tsijournals.com |
| C-F Bond Length | 1.35 - 1.37 Å | Standard for fluorobenzene (B45895) derivatives. |
| C-C (aromatic) Bond Length | 1.39 - 1.41 Å | Standard aromatic C-C bond lengths. tsijournals.com |
| C-S-C Bond Angle | 100 - 105° | Reflects the bent geometry around the sulfur atom in thioethers. |
| Phenyl Ring Dihedral Angle | Variable (likely >60°) | The flexible -CH2-S- linker allows for significant rotation. |
The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular reactivity, kinetic stability, and electronic transition properties. acs.orgpastic.gov.pk A smaller gap generally implies higher reactivity. acs.org
For this compound, the HOMO is expected to be localized primarily on the electron-rich aniline ring and the sulfur atom, which possess lone pairs of electrons. The LUMO is likely distributed over the fluorobenzyl ring, influenced by the electron-withdrawing nature of the fluorine atom.
Molecular Electrostatic Potential (ESP) maps visualize the charge distribution on the molecule's surface, identifying electrophilic and nucleophilic sites. jcsp.org.pk Red-colored regions indicate negative potential (high electron density), which are susceptible to electrophilic attack, while blue regions represent positive potential (electron-poor), which are prone to nucleophilic attack. jcsp.org.pkacs.org In this compound, the ESP map would likely show a region of high electron density (red/yellow) around the nitrogen atom of the amine group and the fluorine atom. Conversely, the hydrogen atoms of the amine group would exhibit a positive potential (blue), highlighting their ability to act as hydrogen bond donors. acs.org
Computational methods can predict spectroscopic data with a high degree of accuracy, aiding in the interpretation of experimental results.
NMR Spectroscopy: The Gauge-Invariant Atomic Orbital (GIAO) method is frequently used to calculate the ¹H and ¹³C NMR chemical shifts. acs.orgresearchgate.net Theoretical predictions for this compound would show distinct signals for the aromatic protons, with those on the aniline ring appearing at different shifts from those on the fluorobenzyl ring. The methylene (-CH2-) protons would appear as a characteristic singlet, and the amine (-NH2) protons as a broad singlet.
IR Spectroscopy: Theoretical calculations of vibrational frequencies help in assigning the bands observed in experimental FT-IR and FT-Raman spectra. tsijournals.com Key predicted vibrations for this molecule would include N-H stretching of the primary amine, C-F stretching, and C-S stretching. The potential energy distribution (PED) analysis can be used to provide a detailed assignment of each vibrational mode. acs.org
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to predict electronic absorption spectra. researchgate.net The calculations can determine the maximum absorption wavelengths (λmax) and the corresponding electronic transitions, such as π→π* transitions within the aromatic rings. For aniline, characteristic absorption bands appear around 230 nm and 285 nm due to π-π* transitions of the benzene (B151609) ring. researchgate.net The extended conjugation and substitution in this compound would be expected to shift these absorptions.
Table 2: Predicted Characteristic Spectroscopic Data for this compound Note: These predictions are based on known spectral data for analogous functional groups and compounds.
| Spectroscopy | Feature | Predicted Region/Value | Reference Compound Information |
| IR | N-H stretch (amine) | 3350–3450 cm⁻¹ | Typical for primary amines. |
| C-H stretch (aromatic) | 3000–3100 cm⁻¹ | Characteristic of aromatic C-H bonds. vscht.cz | |
| C-H stretch (aliphatic) | 2850–2960 cm⁻¹ | From the -CH2- group. vscht.cz | |
| C-F stretch | 1220–1280 cm⁻¹ | Observed in 4-[(4-fluorophenyl)sulfanyl]aniline. | |
| C-S stretch | 680–750 cm⁻¹ | Observed in 4-[(4-fluorophenyl)sulfanyl]aniline. | |
| ¹H NMR | Aromatic protons | δ 6.5–7.5 ppm | Multiplets for two distinct phenyl rings. |
| Amine protons (-NH₂) | δ 3.5-4.5 ppm | Broad singlet, position is solvent-dependent. chemicalbook.com | |
| Methylene protons (-CH₂) | δ ~4.0 ppm | Singlet. | |
| UV-Vis | π→π* transitions | λmax ~240-300 nm | Based on aniline and substituted benzene derivatives. researchgate.net |
Quantum Chemical Calculations for Reactivity Predictions
Beyond static properties, quantum chemical calculations can model the dynamic behavior of molecules, predicting their reactivity and the mechanisms of their chemical transformations.
Computational methods can be used to evaluate the thermodynamics and kinetics of potential reactions involving this compound, such as oxidation, reduction, or substitution. By calculating the Gibbs free energy of formation, one can assess the thermodynamic stability of the molecule.
Elucidating the precise step-by-step mechanism of a chemical reaction is a significant application of theoretical chemistry. acs.orgscholaris.ca For this compound, this could involve modeling its synthesis or its participation in further reactions.
This process involves locating the transition state (TS) structure for each elementary step in the proposed pathway. A transition state is a first-order saddle point on the potential energy surface. uwa.edu.au Frequency calculations are performed to confirm the nature of the stationary points; a minimum has all real frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. researchgate.net By connecting the reactants, transition states, and products, a complete energy profile for the reaction pathway can be constructed, offering a detailed understanding of the mechanism.
Molecular Dynamics (MD) Simulations for Conformational Sampling and Solvent Effects
Molecular Dynamics (MD) simulations offer a powerful method to investigate the time-dependent behavior of molecules, providing a detailed picture of their conformational landscape and the influence of the surrounding environment. By solving Newton's equations of motion for a system of atoms, MD simulations can trace the trajectory of each atom over time, revealing the accessible conformations and the energetic barriers between them.
For this compound, MD simulations can elucidate the flexibility of the molecule, particularly the rotational freedom around the sulfur bridge and the benzyl (B1604629) group. This conformational flexibility is a key determinant of its ability to interact with biological targets or other molecules. The simulations can map out the potential energy surface of the molecule, identifying low-energy, stable conformations as well as higher-energy, transient states.
The choice of solvent is critical in MD simulations as it can significantly impact molecular conformation and behavior. Simulations can be performed in various solvent models, from explicit representations of water molecules to implicit solvent models that approximate the bulk properties of the solvent. In polar solvents like water, the amine group of this compound is expected to form hydrogen bonds, which would stabilize certain conformations. In contrast, nonpolar solvents might favor conformations that minimize the exposed polar surface area.
A summary of typical parameters that would be used in an MD simulation of this compound is presented in Table 1.
Table 1: Illustrative Parameters for an MD Simulation of this compound
| Parameter | Value/Choice | Rationale |
|---|---|---|
| Force Field | AMBER, CHARMM, GROMOS | Commonly used for organic molecules, providing a balance of accuracy and computational efficiency. |
| Solvent Model | Explicit (e.g., TIP3P water) or Implicit (e.g., GBSA) | Explicit models provide detailed solvent-solute interactions, while implicit models are computationally less expensive. |
| System Size | Molecule in a box of ~10 Å of solvent | Ensures the molecule does not interact with its periodic images. |
| Simulation Time | 100 ns - 1 µs | Sufficient time to sample a wide range of conformational states. |
| Temperature | 300 K | Simulates physiological conditions. |
| Pressure | 1 atm | Simulates standard atmospheric pressure. |
Through such simulations, researchers can gain a dynamic understanding of how this compound behaves in different environments, which is fundamental for predicting its transport, reactivity, and biological activity.
Quantitative Structure-Property Relationship (QSPR) Modeling for Predicting Molecular Descriptors
Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to correlate the structural or physicochemical properties of molecules with their observed properties or activities. frontiersin.org These models are built on the principle that the properties of a chemical are a function of its molecular structure. frontiersin.org By establishing a mathematical relationship between molecular descriptors and a specific property, QSPR models can be used to predict the properties of new or untested compounds. frontiersin.org
For this compound, QSPR models can be developed to predict a wide range of molecular descriptors. These descriptors can be categorized into several types:
Topological descriptors: These are derived from the 2D representation of the molecule and describe the connectivity of atoms.
Geometrical descriptors: These are based on the 3D structure of the molecule and include parameters like molecular surface area and volume.
Electronic descriptors: These describe the electronic properties of the molecule, such as dipole moment and partial charges on atoms.
Physicochemical descriptors: These include properties like lipophilicity (logP) and polar surface area (PSA).
The development of a QSPR model typically involves the following steps:
Data Collection: A dataset of molecules with known properties is compiled.
Descriptor Calculation: A large number of molecular descriptors are calculated for each molecule in the dataset.
Model Building: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a model that correlates the descriptors with the property of interest.
Model Validation: The predictive power of the model is assessed using external or internal validation techniques.
While specific QSPR models for this compound are not extensively reported in public literature, models developed for similar aniline or benzyl sulfide (B99878) derivatives can provide insights into which descriptors are likely to be important for predicting its properties. For instance, studies on similar compounds have shown that descriptors related to hydrophobicity, electronic effects of substituents, and molecular size are often crucial in predicting biological activity and physicochemical properties. researchgate.netacs.org
Table 2 presents a selection of predicted molecular descriptors for this compound, which would be key inputs for any QSPR model.
Table 2: Predicted Molecular Descriptors for this compound
| Descriptor | Predicted Value | Significance |
|---|---|---|
| Molecular Weight | 249.32 g/mol | Influences diffusion and transport properties. |
| logP (Octanol-Water Partition Coefficient) | 3.6 - 4.1 | A measure of lipophilicity, important for membrane permeability. |
| Topological Polar Surface Area (TPSA) | 38.2 Ų | Relates to hydrogen bonding potential and permeability. |
| Number of Hydrogen Bond Donors | 1 (from the -NH2 group) | Influences interactions with polar environments and biological targets. |
| Number of Hydrogen Bond Acceptors | 2 (from the N and F atoms) | Influences interactions with polar environments and biological targets. |
| Rotatable Bonds | 4 | Indicates molecular flexibility. |
By leveraging QSPR modeling, it is possible to screen virtual libraries of related compounds and prioritize those with desirable predicted properties for synthesis and experimental testing, thereby accelerating the discovery and development process.
Structure Activity Relationship Sar and Mechanistic Biological Investigations Non Clinical
Elucidation of the Role of the Fluorine Atom in Modulating Electronic and Steric Properties
The introduction of a fluorine atom into a molecule is a common strategy in drug development, known to significantly impact various physicochemical properties. ethz.ch In the context of 4-[(4-Fluorobenzyl)sulfanyl]aniline, the fluorine atom at the para-position of the benzyl (B1604629) ring exerts profound effects on its electronic and steric characteristics.
Electronic Effects: Fluorine is the most electronegative element, and its presence on the benzyl ring withdraws electron density through a strong inductive effect (-I). This influences the acidity of adjacent protons and can alter the pKa of the entire molecule. ethz.ch The electron-withdrawing nature of fluorine can also enhance the ability of the aromatic ring to participate in certain intermolecular interactions, such as π-stacking. evitachem.com
Steric and Conformational Effects: With a van der Waals radius of 1.47 Å, fluorine is only slightly larger than hydrogen (1.20 Å). This minimal steric bulk allows it to act as a bioisostere for hydrogen, often fitting into the same binding pockets without causing significant steric hindrance. acs.org
Metabolic Stability and Lipophilicity: The carbon-fluorine bond is exceptionally strong (bond energy ~116 kcal/mol), making it resistant to metabolic cleavage. ethz.ch Substitution of a hydrogen atom with fluorine at a site susceptible to metabolic oxidation (e.g., by Cytochrome P450 enzymes) can block this pathway, thereby increasing the compound's metabolic stability and half-life. acs.org Furthermore, fluorine substitution typically increases the lipophilicity of a molecule, which can enhance its ability to cross biological membranes. ontosight.ai
Correlations Between Molecular Structure and Biological Activity Profiles
Based on the activities of structurally related compounds, this compound is hypothesized to interact with various biological targets, particularly protein kinases. Aniline (B41778) and fluoroaniline (B8554772) moieties are common pharmacophores in kinase inhibitors that target the ATP-binding site. acs.org
Potential Molecular Targets: Analogs containing fluoroaniline or fluorobenzyl groups have been investigated as inhibitors of Epidermal Growth Factor Receptor (EGFR), BRAF, and c-Met kinases, which are crucial in cancer cell signaling pathways. acs.orgresearchgate.net Other potential applications for related structures include acting as antagonists for chemokine receptors like CCR4. google.com
Binding Interactions: The molecule can engage with protein targets through several types of non-covalent interactions:
Hydrogen Bonding: The primary amine (-NH₂) of the aniline moiety can act as a hydrogen bond donor, while the nitrogen and sulfur atoms can act as hydrogen bond acceptors.
π-π Stacking: The two aromatic rings (aniline and fluorobenzyl) can engage in π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in a receptor's binding site. vulcanchem.com
Hydrophobic Interactions: The fluorobenzyl group can fit into hydrophobic pockets within the target protein. The fluorine atom itself can enhance these interactions. acs.org
The mechanism of action for this compound, while not definitively established, is likely rooted in the modulation of enzyme or receptor function. evitachem.com In the context of kinase inhibition, compounds containing a 3-chloro-4-fluoroaniline (B193440) moiety, such as gefitinib, have been shown to extend into a hydrophobic pocket in the back of the ATP binding cleft of EGFR. acs.org A similar binding mode could be hypothesized for this compound.
Studies on analogous compounds suggest that inhibition of such targets can disrupt downstream signaling cascades, leading to effects like the induction of apoptosis (programmed cell death) and a reduction in cancer cell proliferation. For instance, research on a similar compound, 4-[(4-Fluorophenyl)sulfanyl]aniline, demonstrated significant inhibition of prostate cancer cell proliferation.
Influence of the Sulfanyl (B85325) and Aniline Moieties on Bioavailability and Metabolic Stability (mechanistic, not clinical)
The bioavailability and metabolic fate of a drug candidate are critically influenced by its chemical structure. The sulfanyl and aniline groups in this compound play pivotal roles in these properties.
Aniline Moiety: The aniline amine group is a key site for potential metabolic transformations, such as N-acetylation or oxidation. The nucleophilicity of the aniline nitrogen, which is influenced by the electronic properties of the entire molecule, affects its reactivity. researchgate.net The pKa of 4-fluoroaniline (B128567) is 4.65, indicating its basicity. researchgate.net While providing a crucial interaction point for hydrogen bonding, the aniline group can also be a point of metabolic vulnerability.
Sulfanyl (Thioether) Moiety: The thioether linkage is generally more stable than an ester bond but is susceptible to oxidation. This metabolic pathway can convert the sulfanyl group (-S-) into a sulfoxide (B87167) (-SO-) and subsequently a sulfone (-SO₂-). These transformations dramatically increase the polarity of the molecule, which can alter its solubility, binding affinity, and excretion profile.
Comparative SAR Studies with Non-Fluorinated, Isomeric, and Other Halogenated Analogs
Structure-activity relationship (SAR) studies on analogous series of compounds reveal clear trends related to the substitution on the benzyl ring. The nature of the substituent at the para-position significantly impacts biological efficacy.
Research has shown that fluorine substitution often enhances biological activity compared to non-halogenated or methyl-substituted analogs. For example, in studies of BRAF inhibitors, adding a fluorine atom to the aryl ring improved both enzyme inhibition and cellular potency, whereas chlorine led to a moderate reduction in potency. acs.org In other contexts, smaller halogens like fluorine and chlorine are often more effective than larger ones like bromine, as the larger atoms may cause steric clashes within the target's binding site. rsc.org
The following table summarizes the hypothesized relative activity based on SAR studies of similar compound classes.
| Compound Analog | Key Feature | Hypothesized Biological Activity | Rationale |
| This compound | Fluorine substituent | High | Fluorine often enhances binding affinity and metabolic stability. acs.org |
| 4-(Benzylsulfanyl)aniline | Non-halogenated | Moderate | Lacks the beneficial electronic and metabolic stability effects of fluorine. |
| 4-[(4-Chlorobenzyl)sulfanyl]aniline | Chlorine substituent | Moderate to High | Chlorine is also an electron-withdrawing halogen; activity is target-dependent. acs.org |
| 4-[(4-Bromobenzyl)sulfanyl]aniline | Bromine substituent | Moderate | Larger halogen size may decrease binding affinity due to steric hindrance. rsc.org |
| 4-[(4-Methylbenzyl)sulfanyl]aniline | Methyl group substituent | Reduced | The electron-donating methyl group alters electronic properties, often reducing activity. |
Exploration of Advanced Applications Non Clinical, Non Physical Properties
Development as Precursors for Advanced Organic Synthesis and Materials Science
The distinct functional groups of 4-[(4-Fluorobenzyl)sulfanyl]aniline make it a valuable precursor for creating complex molecular architectures and high-performance polymers. The primary amine (-NH2) on the aniline (B41778) ring is a key reactive site, readily undergoing reactions like diazotization, acylation, and condensation. This allows for its integration into larger, more complex molecules.
In materials science, this compound serves as a monomer for the synthesis of advanced polymers such as polyimides and poly(aryl thioether)s. unl.eduacs.org The amine group can react with dianhydrides to form polyimide precursors, which are known for their exceptional thermal stability and chemical resistance. unl.edugoogle.com Similarly, the thioether and aromatic components are foundational for creating poly(phenylene sulfide) (PPS) type materials, which are prized for their high performance as insulators and resistance to harsh environments. acs.orgrsc.org The synthesis of such polymers often involves nucleophilic displacement or oxidative polymerization processes. kpi.uaelsevierpure.com For instance, research into analogous bis(4-aminophenyl) sulfide (B99878) derivatives demonstrates their role in producing high-performance polymers. pmarketresearch.com The presence of the 4-fluorobenzyl group can further tune the properties of the resulting polymers, potentially enhancing solubility or introducing specific electronic characteristics without altering the main polymer backbone.
Applications in Coordination Chemistry as Ligands for Metal Complexes
The aniline and thioether functionalities of this compound allow it to act as a versatile ligand, binding to metal ions to form coordination complexes. grafiati.comyoutube.com The nitrogen of the amine and the sulfur of the thioether can act as donor atoms, potentially forming chelate rings with a metal center, which enhances the stability of the resulting complex. ekb.egacs.org This coordination capability opens avenues for its use in catalysis and the development of responsive materials. mdpi.com
Design of Metal Complexes for Catalysis (e.g., C-C, C-N, C-S coupling)
Metal complexes incorporating thioether and amine ligands are of significant interest in homogeneous catalysis. nih.gov The electronic properties of the metal center can be finely tuned by the ligand, which in turn influences the catalytic activity and selectivity for reactions such as C-C, C-N, and C-S bond formation. researchgate.net While direct catalytic studies on this compound complexes are not extensively documented, the principles are well-established with analogous structures.
For example, palladium, nickel, and copper complexes with sulfur- and nitrogen-containing ligands are widely used in cross-coupling reactions. researchgate.net The thioether sulfur can coordinate to a metal center, influencing its reactivity in processes like the activation of C-C and C-S bonds. nih.gov Research on trinuclear transition metal complexes highlights that the ligand environment is crucial for the catalytic mechanism. sioc-journal.cn The this compound ligand could support such catalytic systems, with the potential for the fluorine atom to modulate electronic effects and reaction outcomes.
| Catalytic Application Area | Relevant Metal Centers | Mechanistic Role of Ligand | Potential Reaction Types |
| Cross-Coupling Reactions | Palladium, Nickel, Copper | Stabilizes and tunes the electronic properties of the metal catalyst. researchgate.net | Suzuki, Heck, Buchwald-Hartwig, C-S coupling |
| Hydrogenation/Dehydrogenation | Ruthenium | Can act as a transient cooperative ligand, participating in bond activation. nih.gov | Hydrogenation of alkynes, dehydrogenative coupling |
| Polymerization | Titanium, Cobalt, Iron, Ruthenium | Controls the structure and properties of the resulting polymer. nih.gov | Olefin polymerization, Radical polymerization |
Potential in Luminescent or Responsive Materials (mechanistic, not physical properties)
Coordination of this compound to d¹⁰ metal ions like zinc, or lanthanides such as europium and terbium, holds potential for creating luminescent materials. researchgate.netrsc.org The luminescence in such complexes often arises from charge-transfer transitions, either from the metal to the ligand (MLCT) or from the ligand to the metal (LMCT). researchgate.net The aromatic and heteroatomic structure of the ligand acts as an "antenna," absorbing energy and transferring it to the metal center, which then emits light. researchgate.net
Analogous systems, such as those based on 2-(2'-aminophenyl)benzothiazole, demonstrate how the coordination of metal ions can significantly enhance luminescent properties. mdpi.com The specific geometry of the complex and the electronic nature of the ligand are critical. For instance, studies on zinc halide complexes with related ligands show that structural flexibility can influence photoluminescence through mechanisms like Excited-State Intramolecular Proton Transfer (ESIPT). doaj.org The fluorobenzyl group in this compound could further influence these electronic transitions, potentially leading to materials whose luminescence is responsive to their environment.
Use as Chemical Probes for Biological System Investigations (mechanistic, not clinical)
The structural motifs within this compound make it a candidate for development into a chemical probe for detecting specific molecules or ions in biological systems. frontiersin.org The core principle of such probes is a selective reaction or binding event that triggers a measurable signal, often a change in fluorescence. nih.gov
The aniline group is a key feature in this context. For example, the reduction of an azide (B81097) or nitro group to an amine by a specific analyte, like hydrogen sulfide (H₂S), is a common strategy for designing "turn-on" fluorescent probes. nih.govrsc.org While this compound already possesses an amine, it can be chemically modified into a derivative that, upon selective reaction with a biological target, regenerates the aniline structure, causing a change in its electronic and photophysical properties. For instance, probes for detecting thiophenols have been developed based on similar aromatic structures. dntb.gov.ua The thioether sulfur could also serve as a binding site for soft metal ions, potentially enabling the detection of specific metal cations within a cellular environment.
| Probe Design Strategy | Target Analyte Example | Mechanistic Principle |
| Reaction-Based Probes | Hydrogen Sulfide (H₂S) | Selective reduction of a masked functional group (e.g., azide) to an amine by H₂S, leading to a fluorescent signal. nih.govrsc.org |
| Ion-Binding Probes | Metal Cations (e.g., Cu²⁺, Hg²⁺) | The thioether sulfur and/or aniline nitrogen selectively coordinate with a metal ion, causing a change in the probe's conformation and fluorescent output. |
| Enzyme Activity Probes | Serine Proteases | A modified version of the compound could act as a substrate that, upon cleavage by an enzyme, releases a fluorescent fragment. frontiersin.org |
Future Directions and Emerging Research Opportunities
Development of Green and Sustainable Synthetic Routes for 4-[(4-Fluorobenzyl)sulfanyl]aniline
The traditional synthesis of thioethers, including this compound, often involves multi-step procedures that may utilize harsh reagents and generate significant waste. The future of its synthesis lies in the adoption of green chemistry principles to develop more sustainable and efficient routes.
Emerging research in the synthesis of diaryl sulfides and functionalized anilines points towards several promising avenues. One key area of development is the use of catalytic systems that are both efficient and environmentally benign. acs.orgnih.gov Recent advancements in metal-catalyzed cross-coupling reactions, for instance, offer pathways that minimize waste and improve atom economy. researchgate.netthieme-connect.com The exploration of earth-abundant metal catalysts, such as iron or copper, is a particularly attractive alternative to precious metal catalysts like palladium.
Furthermore, the development of one-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, can significantly reduce the environmental footprint by minimizing solvent use and purification steps. nih.gov The use of greener solvents, such as water or bio-based solvents, and energy-efficient reaction conditions, like lower temperatures and pressures, are also critical components of this future research. nih.govacs.org Biocatalytic methods, employing enzymes for specific bond formations, represent another frontier for the sustainable synthesis of this compound and its analogs. acs.orgacs.org
Table 1: Potential Green Synthetic Strategies for this compound
| Synthetic Strategy | Key Advantages | Potential Catalysts/Reagents |
| Catalytic C-S Cross-Coupling | High efficiency, reduced waste | Earth-abundant metal catalysts (e.g., Fe, Cu), recyclable catalysts |
| One-Pot Synthesis | Reduced solvent usage, simplified purification | Multi-component reaction design |
| Green Solvents and Conditions | Lower environmental impact, improved safety | Water, bio-solvents, lower reaction temperatures |
| Biocatalysis | High selectivity, mild reaction conditions | Engineered enzymes (e.g., nitroreductases) acs.org |
In-depth Mechanistic Studies of its Chemical Reactivity and Transformations
A thorough understanding of the reaction mechanisms governing the synthesis and reactivity of this compound is crucial for optimizing existing protocols and discovering new transformations. Future research should focus on detailed mechanistic studies to elucidate the intricate steps involved in its formation and subsequent reactions.
Modern analytical techniques, such as in-situ spectroscopy (e.g., NMR, IR) and kinetic studies, can provide real-time insights into reaction pathways, intermediates, and transition states. bohrium.com These experimental approaches, coupled with computational modeling, can offer a comprehensive picture of the reaction landscape.
Key areas for mechanistic investigation include the elucidation of the precise roles of catalysts, the influence of solvents and other reaction parameters on reaction rates and selectivity, and the identification of potential side reactions and byproducts. Understanding the electronic and steric effects of the 4-fluorobenzyl and aniline (B41778) moieties on the reactivity of the sulfanyl (B85325) linkage will also be a critical aspect of these studies. This knowledge will enable the rational design of more efficient and selective synthetic methods. nih.gov
Advanced Computational Design and Prediction of Novel Derivatives
Computational chemistry and molecular modeling are powerful tools that can accelerate the discovery and design of novel derivatives of this compound with tailored properties. Future research will heavily rely on these in silico methods to predict the physicochemical and biological characteristics of new analogs before their synthesis.
Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of aniline derivatives with their biological activities. nih.govbenthamdirect.comjksus.org These models can help in identifying key molecular descriptors that influence activity, thereby guiding the design of more potent and selective compounds.
Molecular docking simulations can be employed to predict the binding modes and affinities of this compound derivatives with various biological targets. This approach can aid in the rational design of molecules with specific biological functions. Furthermore, computational methods can be used to predict the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of new derivatives, which is a critical step in the early stages of drug discovery and development. nih.govmdpi.com The use of density functional theory (DFT) calculations can also provide insights into the electronic structure and reactivity of the molecule, further aiding in the design of new compounds with desired properties. researchgate.netresearchgate.net
Table 2: Computational Approaches for Designing Novel Derivatives
| Computational Method | Application | Predicted Properties |
| QSAR | Predict biological activity | Potency, selectivity |
| Molecular Docking | Predict binding to biological targets | Binding affinity, binding mode |
| ADMET Prediction | Assess drug-like properties | Absorption, distribution, metabolism, excretion, toxicity |
| DFT Calculations | Understand electronic structure and reactivity | Reaction mechanisms, stability |
Discovery of Unprecedented Biological Target Interactions and Pathways (non-clinical)
While the biological activities of some related thioether and aniline derivatives have been explored, the specific biological target interactions and pathways of this compound remain largely uncharted territory. Future non-clinical research should aim to uncover the unique biological profile of this compound and its derivatives.
High-throughput screening (HTS) of compound libraries containing this compound and its analogs against a wide range of biological targets can lead to the discovery of novel activities. This can be followed by more focused studies to identify the specific proteins, enzymes, or receptors with which these compounds interact.
Techniques such as chemical proteomics and affinity-based protein profiling can be used to directly identify the cellular targets of these molecules. Once a target is identified, further in vitro and cell-based assays can be employed to elucidate the mechanism of action and the downstream signaling pathways that are affected. This research could reveal unexpected therapeutic potentials for this class of compounds in various disease areas, paving the way for future preclinical development.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-[(4-Fluorobenzyl)sulfanyl]aniline, and how can reaction efficiency be optimized?
- Methodology : A plausible route involves nucleophilic substitution or thiol-alkylation. For example, reacting 4-fluorobenzyl bromide with 4-aminothiophenol under basic conditions (e.g., K₂CO₃ in DMF). Reaction optimization may include varying solvents (DMF, THF), temperature (60–80°C), and stoichiometry (1:1.2 molar ratio of thiol to alkylating agent). Catalytic systems like Pd/NiO (as used in reductive amination of analogous fluorobenzyl derivatives ) could enhance yields. Purification via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) is recommended.
Q. What spectroscopic techniques are critical for characterizing this compound, and how are key peaks interpreted?
- Methodology :
- ¹H NMR : Aromatic protons appear as complex multiplets (δ 6.5–7.4 ppm). The -NH₂ group may show broad singlet(s) (δ ~4–5 ppm). The -SCH₂- group resonates as a singlet (δ ~3.8–4.2 ppm), while the 4-fluorobenzyl CH₂ splits into a doublet (²JHF coupling, δ ~4.3 ppm) .
- ¹³C NMR : The sulfanyl-linked carbon (C-S) appears at δ ~35–40 ppm. Fluorine coupling in the aromatic ring affects adjacent carbons (¹JCF ~245 Hz).
- MS : Molecular ion [M+H]⁺ at m/z 248.06 (calculated for C₁₃H₁₂FNS). Confirm fragmentation patterns (e.g., loss of -SCH₂C₆H₄F).
Q. How should this compound be stored to ensure stability, and what are key handling precautions?
- Methodology : Store in amber vials at 2–8°C under inert atmosphere (N₂/Ar) to prevent oxidation of the thioether and amine groups. Avoid exposure to light, moisture, and strong oxidizers. Use PPE (gloves, goggles) and fume hoods during handling, as aromatic amines may pose toxicity risks .
Advanced Research Questions
Q. How does the sulfanyl group influence the compound’s reactivity compared to sulfonyl or ether analogs in cross-coupling reactions?
- Methodology : The thioether (-S-) group acts as a weaker electron donor than ether (-O-) but stronger than sulfonyl (-SO₂-). This modulates electronic effects in Pd-catalyzed couplings (e.g., Suzuki-Miyaura). For example, the sulfanyl group may enhance oxidative addition rates in C-S bond functionalization. Comparative studies using DFT calculations (e.g., charge distribution at the aromatic ring) and kinetic experiments (e.g., Hammett plots) are advised .
Q. What strategies are effective for resolving conflicting data in the compound’s solubility and aggregation behavior?
- Methodology :
- Solubility : Test in polar aprotic (DMF, DMSO), protic (MeOH, EtOH), and nonpolar (toluene) solvents. Use dynamic light scattering (DLS) to detect aggregates.
- Contradictions : If solubility data conflicts (e.g., DLS vs. NMR), vary concentrations (0.1–10 mM) and temperatures (25–60°C). Reference analogous thioether-aniline systems .
Q. How can computational modeling predict the compound’s potential as a pharmacophore in drug discovery?
- Methodology :
- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinases, GPCRs). The fluorobenzyl group may enhance lipophilicity and π-stacking.
- ADMET Prediction : Tools like SwissADME assess bioavailability, CYP450 metabolism, and blood-brain barrier penetration. The sulfanyl group may improve metabolic stability compared to sulfonamides .
Q. What analytical methods are suitable for quantifying trace impurities in this compound?
- Methodology :
- HPLC : Use a C18 column (3.5 µm, 150 mm) with UV detection (254 nm). Mobile phase: gradient of acetonitrile/0.1% TFA in water. Calibrate against synthesized impurities (e.g., oxidized sulfoxide/sulfone byproducts).
- LC-MS/MS : Quantify sub-ppm impurities via MRM transitions. Validate method accuracy (spike recovery 90–110%) and precision (RSD <5%) .
Q. What crystallographic challenges arise in determining the compound’s solid-state structure, and how are they addressed?
- Methodology : Difficulty in obtaining single crystals may arise due to flexibility of the sulfanyl linker. Use slow vapor diffusion (e.g., ether into DCM solution) or co-crystallization with 1,3,5-trinitrobenzene (as in analogous sulfonyl-aniline systems ). Refine disorder models for flexible groups using SHELX or Olex2.
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
